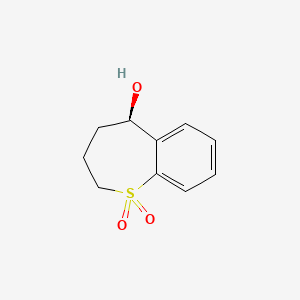

(5R)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

描述

属性

IUPAC Name |

(5R)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYHWQLJZBUCB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Reaction:

5-bromo-2-thioxo-4-thiazolidinone + Base → 5-alkene derivative

Followed by hydroxylation → (5R)-5-hydroxy derivative

One-Pot Multicomponent Synthesis

Recent advances favor multicomponent reactions (MCRs) that enable the simultaneous formation of the heterocyclic core and the exocyclic double bond at C5. These methods typically involve the condensation of thioureas or thiosemicarbazides with halogenated or acylated precursors, followed by Knoevenagel or similar condensations to introduce the hydroxyl functionality at the 5-position.

Example Protocol:

- React substituted thioureas with halogen-carboxylic acids in the presence of catalysts or under microwave irradiation.

- The reaction proceeds via cyclocondensation, followed by dehydration and hydroxylation steps, yielding the 5-hydroxy-2,3,4,5-tetrahydrobenzothiepine core.

This approach benefits from operational simplicity, high yields, and the ability to incorporate various substituents, enhancing the pharmacological diversity of the compounds.

Another innovative method involves the use of ring-closing metathesis (RCM) to generate dihydrobenzazepine intermediates, which are then hydroxylated and oxidized to afford the target 5-hydroxy derivatives. This route allows for precise control over stereochemistry and the introduction of functional groups at specific positions.

Process Overview:

- Synthesize dihydrobenzazepine via RCM of dienyl precursors.

- Hydroxylate the double bond selectively.

- Oxidize to form the 5-hydroxy group, followed by N-deprotection and N-alkylation to refine the structure.

Functional Group Transformations and Protecting Group Strategies

The synthesis often employs protecting groups such as tert-butyloxycarbonyl (Boc) or sulfonyl groups to facilitate selective reactions at different sites. Post-synthesis, deprotection steps reveal the hydroxyl group at C5. Reactions such as oxidation, reduction, and nucleophilic addition are used to fine-tune the functionalization.

Data Table: Summary of Synthesis Methods

| Method | Key Reactions | Advantages | Limitations | Suitable Precursors |

|---|---|---|---|---|

| Cyclocondensation | N=C=S + α-halocarbonyl | Straightforward, well-established | Limited to core formation, needs further modifications | N=C=S derivatives, α-halocarbonyl compounds |

| Dehydrobromination | Halogen elimination + hydroxylation | Stereoselective, high yield | Requires halogenated precursors | Halogenated benzothiepine derivatives |

| Multicomponent Reactions | MCR + Knoevenagel condensation | One-pot, versatile, high efficiency | Complex reaction conditions | Thioureas, halogen acids, aldehydes |

| Ring-Closing Metathesis | RCM + hydroxylation | Stereocontrol, functional group diversity | Requires specialized catalysts | Dienyl precursors |

| Protecting Group Strategies | Boc, sulfonyl groups | Selectivity, functional group compatibility | Additional deprotection steps | Various heterocyclic intermediates |

Research Findings and Notes

- The dehydrobromination approach is highly effective for synthesizing 5-hydroxy derivatives, especially when precise stereochemistry is desired.

- Multicomponent reactions offer operational simplicity and adaptability for synthesizing diverse derivatives, with recent studies demonstrating their efficacy under microwave-assisted conditions.

- Ring-closing metathesis provides a route for stereoselective synthesis, with the hydroxylation step being critical for achieving the (5R) configuration.

- Protecting groups are essential for controlling regioselectivity and preventing side reactions during complex multi-step syntheses.

化学反应分析

Types of Reactions

®-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.

Reduction: Reduction of the sulfone group to sulfides under specific conditions.

Substitution: Nucleophilic substitution reactions at the benzene ring or the heterocyclic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 212.265 g/mol. Its structure features a benzothiepine core, which is significant in its biological activity.

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds containing the benzothiepine structure exhibit antioxidant properties. These properties are crucial for developing drugs aimed at combating oxidative stress-related diseases. A study demonstrated that derivatives of benzothiepine can effectively scavenge free radicals, thus potentially offering protective effects against cellular damage .

Neuroprotective Effects

Recent studies have shown that (5R)-5-hydroxy derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could lead to therapeutic interventions aimed at improving cognitive function and reducing neuroinflammation .

Pharmacological Applications

Antidepressant Activity

Preliminary pharmacological evaluations suggest that this compound may exhibit antidepressant-like effects in animal models. This activity is hypothesized to be related to its influence on serotonin and norepinephrine pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated effective radical scavenging ability of benzothiepine derivatives. |

| Study 2 | Neuroprotection | Showed significant reduction in neuroinflammation markers in animal models of Alzheimer's disease. |

| Study 3 | Antidepressant Effects | Reported improvement in depressive-like behavior in rodent models following administration of the compound. |

作用机制

The mechanism of action of ®-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act on potassium channels or other enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Structural Analogues: Halofuranones and Nonhalogenated Aromatics

The target compound is distinct from halogenated furanones such as BMX-3 (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and EMX (2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid), which are categorized as halofuranones or nonhalogenated aromatics . Key differences include:

Stereoisomers: (5R) vs. (5S) Configuration

The (5S)-enantiomer of the compound is commercially available, with pricing ranging from ¥2,275 to ¥27,720 across Chinese biotech suppliers (e.g., Shanghai BeiNuo, Guangzhou Weijia) . This enantiomeric pair highlights the importance of stereochemistry in pharmacological applications. For example:

Sulfone-Containing Heterocycles

Compounds like 1,1-dioxido-benzothiepines share structural motifs with the target molecule. However, variations in ring size (e.g., six-membered vs. seven-membered rings) and substituent positions significantly impact their physical and biochemical profiles. For instance:

- Thermal Stability : The seven-membered ring in the target compound may confer greater conformational flexibility compared to smaller heterocycles.

- Electrophilic Susceptibility: Sulfone groups enhance polarity but may also increase susceptibility to nucleophilic attack, unlike non-sulfonated analogs.

Research and Commercial Implications

- Toxicological Gaps: While BMX-3 and EMX have established carcinogenicity profiles , the target compound lacks such data, necessitating further safety evaluations.

- Stereochemical Optimization : The commercial availability of the S-enantiomer underscores the need for comparative studies on enantioselective bioactivity.

生物活性

(5R)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione is a compound of interest due to its potential biological activities, particularly as a selective muscarinic receptor antagonist. This article delves into its biological activity, synthesis methods, and related research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₁O₂S

- Molecular Weight : 221.27 g/mol

Muscarinic Receptor Antagonism

Research indicates that compounds related to this compound exhibit antagonistic properties towards muscarinic receptors. A study highlighted the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones that showed selective antagonism for M(3) receptors with log(10)K(B) values reaching up to 7.2 . This suggests a significant affinity for these receptors, which are implicated in various physiological processes including smooth muscle contraction and glandular secretion.

Antioxidant Activity

The compound has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals effectively.

Potential Therapeutic Applications

Given its receptor selectivity and antioxidant properties, this compound could have therapeutic implications in treating conditions such as asthma and other respiratory disorders where muscarinic receptor modulation is beneficial.

Synthesis Methods

The synthesis of (5R)-5-Hydroxy derivatives typically involves several steps:

- Base Promoted Addition : Utilizing 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with appropriate benzyl chlorides.

- Cyclization and Hydrolysis : Following reactions that lead to the formation of the desired tetrahydro compounds.

- Oxidation Steps : These are crucial for introducing hydroxyl groups at specific positions on the benzothiepine structure.

Study 1: Muscarinic Receptor Selectivity

A detailed investigation was conducted on various synthesized derivatives of tetrahydro-[1H]-2-benzazepin-4-one where their affinity for M(3) receptors was compared against M(2) receptors. The results indicated a selectivity ratio of approximately 40 times higher for M(3), emphasizing the potential for targeted pharmacological applications .

Study 2: Antioxidant Efficacy

In vitro studies demonstrated that (5R)-5-Hydroxy derivatives exhibited significant antioxidant activity when tested against various free radical generators. The mechanisms involved were attributed to the compound's ability to donate hydrogen atoms and stabilize free radicals effectively.

Data Table: Biological Activities and Properties

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5R)-5-Hydroxy-2,3,4,5-tetrahydro-1λ⁶-benzothiepine-1,1-dione, and what methodological considerations ensure stereochemical purity?

- Answer : The synthesis of benzothiepine derivatives often involves cyclization and oxidation steps. For example, 5-hydroxy derivatives can be synthesized via reductive methods using Ce(III) and NaBrO₃ in methanol, followed by crystallization to ensure purity (yield ~80%) . To preserve stereochemical integrity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. Low-temperature reactions (e.g., -10°C for chlorination) minimize racemization . Confirmation of stereochemistry requires coupling NMR (e.g., NOESY for spatial proton correlations) with X-ray crystallography .

Q. How can researchers reliably characterize the structural and stereochemical properties of this compound?

- Answer : Structural elucidation involves:

- NMR : ¹H/¹³C NMR for backbone assignment; NOESY/ROESY to determine relative configurations (e.g., axial vs. equatorial hydroxyl groups) .

- X-ray crystallography : Resolves absolute configuration and ring conformation .

- ECD (Electronic Circular Dichroism) : Computational comparison of experimental and Boltzmann-weighted ECD spectra validates absolute configurations (e.g., 4S,5R,6R in related compounds) .

Advanced Research Questions

Q. What in silico strategies are effective for predicting the biological activity and receptor interactions of this benzothiepine derivative?

- Answer : Molecular dynamics (MD) simulations and docking studies (using software like AutoDock Vina) can model ligand-receptor binding. For example, benzazepine analogs (structurally similar) show moderate 5-HT₁A affinity via hydrophobic interactions and hydrogen bonding with Ser159/Thr160 residues . Quantum mechanics/molecular mechanics (QM/MM) optimizes binding poses, while free-energy perturbation (FEP) calculates binding affinities. Validate predictions with in vitro radioligand assays (e.g., competition binding using [³H]-8-OH-DPAT) .

Q. How should researchers resolve contradictions between in vitro binding data and in vivo pharmacological outcomes for this compound?

- Answer : Discrepancies may arise from metabolic instability, blood-brain barrier penetration, or off-target effects. Methodological steps:

- Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes.

- Pharmacokinetics (PK) : Assess bioavailability and half-life in rodent models.

- Target engagement assays : Employ PET imaging with radiolabeled analogs to confirm CNS penetration .

- Behavioral models : Correlate 5-HT syndrome (e.g., flat body posture, forepaw treading) with receptor occupancy .

Q. What experimental designs are recommended for studying the oxidative stability of the 1,1-dione moiety under physiological conditions?

- Answer :

- Accelerated stability studies : Expose the compound to pH gradients (1–10) and elevated temperatures (40–60°C), monitoring degradation via HPLC-UV.

- Radical scavenging assays : Use DPPH or ABTS to evaluate susceptibility to ROS-mediated oxidation.

- Mass spectrometry : Identify oxidation products (e.g., sulfoxide/sulfone formation) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of the benzothiepine core?

- Answer : Optimize reaction conditions:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.

- Catalysis : Lewis acids (e.g., ZnCl₂) or iodine-mediated cyclization improve efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% .

Q. What strategies validate the enantiomeric excess (ee) of the (5R)-configured product?

- Answer :

- Chiral derivatization : Use Mosher’s acid chloride to form diastereomers for HPLC analysis.

- Chiral stationary phases : Employ columns like Chiralpak IA/IB for direct ee quantification.

- Vibrational circular dichroism (VCD) : Combines with DFT calculations to confirm ee >98% .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting NMR data regarding ring conformation?

- Answer :

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies ring-flipping or chair-boat transitions.

- DFT calculations : Compare theoretical chemical shifts (e.g., B3LYP/6-31+G(d,p)) with experimental data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。